4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine
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Overview
Description
The compound “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” does not have a detailed description available in the sources I found .
Molecular Structure Analysis
The molecular structure analysis of “this compound” is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Hypervalent Iodine Promoted Synthesis
Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from simple heteroaryl-thioureas through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method highlights a metal-free approach, broad substrate scope, short reaction times, and simple product purification processes, suggesting the utility of similar compounds in facilitating efficient synthetic pathways in organic chemistry (Mariappan et al., 2016).
Potent Histone Lysine Demethylase Inhibitors
N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized, guided by structure-based design, to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds demonstrate significant selectivity, cellular permeability, and inhibition of histone demethylation, indicating their potential in epigenetic therapeutic applications (Bavetsias et al., 2016).
Anticancer Activity
A novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma cell lines (HEPG2-1), especially 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives. This suggests the potential of similar thiazole derivatives in anticancer drug development (Gomha et al., 2015).
Antifungal Applications
4-Chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. This highlights the potential utility of thiazole and pyrimidine derivatives in antifungal applications (Jafar et al., 2017).
Hydrogel Modification for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with amine compounds, including 2-aminothiazole, showed increased swelling and thermal stability. These modified polymers exhibited promising antibacterial and antifungal activities, suggesting their application in medical fields, such as wound dressings and drug delivery systems (Aly & El-Mohdy, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMJDZBRFILKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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